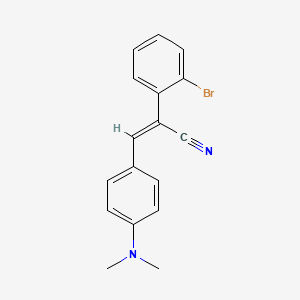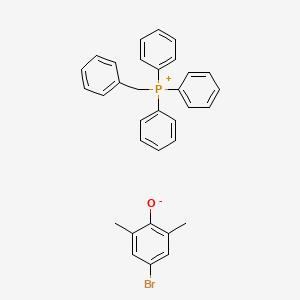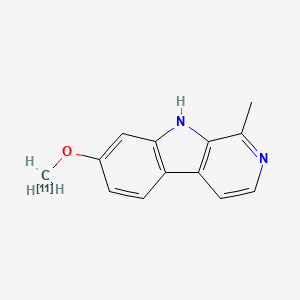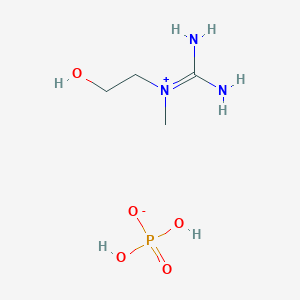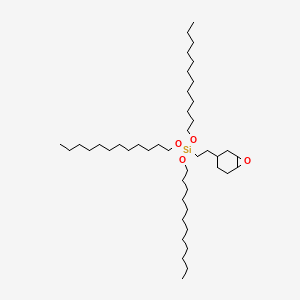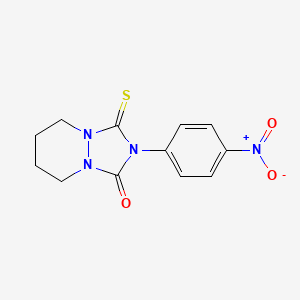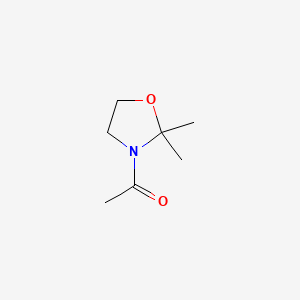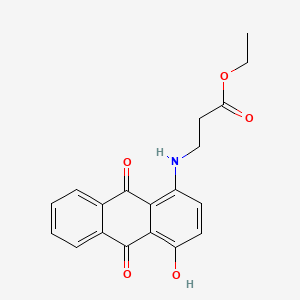
Tris(4-ethyl-o-tolyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-ethyl-o-tolyl) phosphate is an organophosphorus compound with the molecular formula C27H33O4P. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a flame retardant and plasticizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-ethyl-o-tolyl) phosphate can be synthesized through the phosphorylation of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride in large reactors. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Tris(4-ethyl-o-tolyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are often used.
Major Products Formed
Oxidation: The major product is tris(4-ethyl-o-tolyl) phosphine oxide.
Substitution: Depending on the nucleophile used, various substituted phosphates can be formed.
Scientific Research Applications
Tris(4-ethyl-o-tolyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used as a flame retardant and plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism by which tris(4-ethyl-o-tolyl) phosphate exerts its effects involves its interaction with various molecular targets and pathways:
Flame Retardancy: It acts by promoting the formation of a char layer on the surface of the material, which inhibits the spread of flames.
Endocrine Disruption: It can bind to hormone receptors, interfering with normal hormonal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Triphenyl phosphate
Uniqueness
Tris(4-ethyl-o-tolyl) phosphate is unique due to its specific structural features, such as the presence of ethyl and methyl groups on the aromatic rings. These substituents influence its physical and chemical properties, making it particularly effective as a flame retardant and plasticizer compared to other similar compounds .
Properties
CAS No. |
84642-71-7 |
|---|---|
Molecular Formula |
C27H33O4P |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tris(4-ethyl-2-methylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-7-22-10-13-25(19(4)16-22)29-32(28,30-26-14-11-23(8-2)17-20(26)5)31-27-15-12-24(9-3)18-21(27)6/h10-18H,7-9H2,1-6H3 |
InChI Key |
YDQQYNDAEWDGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)CC)C)OC3=C(C=C(C=C3)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


